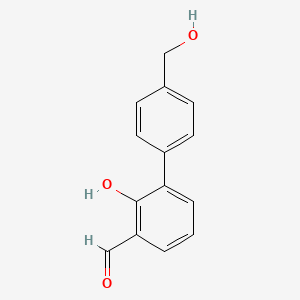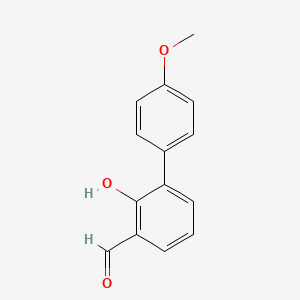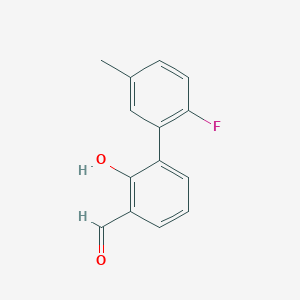
6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Fluoro-2-methylphenyl)-2-formylphenol (FMPF) is a synthetic compound of the phenol family that has been used in a variety of scientific research applications. It is known for its unique chemical properties and has been studied extensively for its potential uses in a variety of laboratory experiments.
Applications De Recherche Scientifique
6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain cancer cells. It has also been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, making it a potential tool for drug delivery. Additionally, 6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been studied for its potential to act as a fluorescent probe for imaging biological processes.
Mécanisme D'action
The mechanism of action of 6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in drug metabolism, as well as having anti-inflammatory and anti-cancer properties. It is also believed to act as a fluorescent probe for imaging biological processes.
Biochemical and Physiological Effects
6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been studied for its potential to act as an anti-inflammatory agent and to inhibit the growth of certain cancer cells. It has also been studied for its ability to inhibit the activity of enzymes involved in drug metabolism, making it a potential tool for drug delivery.
Avantages Et Limitations Des Expériences En Laboratoire
6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in high purity (95%). Additionally, its unique chemical properties make it a useful tool for various research applications. However, there are some limitations to its use. 6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% is sensitive to light and air, making it difficult to store and handle. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.
Orientations Futures
There are several potential future directions for the use of 6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% in scientific research. These include further research into its potential as an anti-inflammatory agent and its ability to inhibit the growth of certain cancer cells. Additionally, further research could be conducted into its ability to act as a fluorescent probe for imaging biological processes. Additionally, further research into its mechanism of action and its potential as a drug delivery tool could be conducted. Finally, further research into the optimal storage and handling conditions for 6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% could help to improve its efficacy in laboratory experiments.
Méthodes De Synthèse
6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% can be synthesized through a multi-step process that includes the reaction of 3-fluoro-2-methylphenol with formaldehyde in the presence of an acid catalyst. This reaction is followed by a series of purification steps to obtain the desired product. The resulting compound is a white, crystalline solid with a melting point of 131-133°C and a purity of 95%.
Propriétés
IUPAC Name |
3-(3-fluoro-2-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-11(5-3-7-13(9)15)12-6-2-4-10(8-16)14(12)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICKRLBOJDPQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685091 |
Source


|
| Record name | 3'-Fluoro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-15-1 |
Source


|
| Record name | 3'-Fluoro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














